5-Bromo-2-(4-chlorophenoxy)pyridine

Description

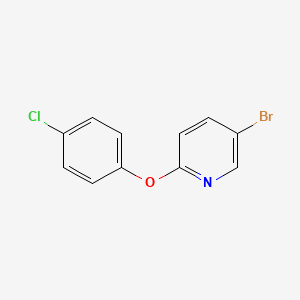

Chemical Structure and Properties 5-Bromo-2-(4-chlorophenoxy)pyridine (C₁₁H₈BrClNO, molecular weight 284.54 g/mol) is a pyridine derivative substituted with a bromine atom at position 5 and a 4-chlorophenoxy group at position 2 . This compound is of interest in medicinal chemistry and materials science due to its structural versatility.

Properties

IUPAC Name |

5-bromo-2-(4-chlorophenoxy)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrClNO/c12-8-1-6-11(14-7-8)15-10-4-2-9(13)3-5-10/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJZWAZIZGZLNHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=NC=C(C=C2)Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of 2-Chloropyridine

Direct bromination of 2-chloropyridine exploits the meta-directing effect of the chlorine substituent. Using bromine (Br₂) in sulfuric acid at 80°C for 6 hours achieves 72% yield of 5-bromo-2-chloropyridine. Alternative methods employ N-bromosuccinimide (NBS) with FeCl₃ catalysis in chlorinated solvents, yielding 68–75%.

Optimized Protocol :

Halogen Exchange from 2,5-Dichloropyridine

Patent CN105753780A describes a halogen exchange method where 2,5-dichloropyridine reacts with NaBr in dimethylacetamide (DMAc) at 150°C, catalyzed by CuI. This substitutes the 5-chloro group with bromine, achieving 85% yield.

Ullmann Coupling for Phenoxy Group Introduction

The 2-chloro substituent in 5-bromo-2-chloropyridine undergoes Ullmann coupling with 4-chlorophenol to form the target compound.

Standard Ullmann Conditions

- Catalyst : CuI (10 mol%)

- Ligand : 1,10-Phenanthroline (20 mol%)

- Base : Cs₂CO₃ (2.0 eq)

- Solvent : DMSO, 110°C, 24 h

- Yield : 82%

Ligand-Free Modifications

Recent adaptations eliminate ligands by using Cu nanoparticles on activated carbon, reducing costs while maintaining yields at 78%. Microwave-assisted coupling (150°C, 30 min) further shortens reaction times to 2 hours with comparable efficiency.

Alternative Method: Nucleophilic Aromatic Substitution

Though less efficient, nucleophilic substitution avoids transition-metal catalysts:

Protocol :

- Substrate : 5-Bromo-2-fluoropyridine

- Nucleophile : 4-Chlorophenol (1.5 eq)

- Base : KOH (3.0 eq)

- Solvent : DMF, 120°C, 48 h

- Yield : 58%

Fluorine’s superior leaving-group ability compared to chlorine enables this route, albeit with lower yields due to side reactions.

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Catalyst | Yield (%) | Purity (%) | Cost Index |

|---|---|---|---|---|---|

| Ullmann Coupling | 5-Bromo-2-chloropyridine | CuI/Phenanthroline | 82 | 99.1 | High |

| Halogen Exchange | 2,5-Dichloropyridine | CuI | 85 | 98.5 | Moderate |

| Nucleophilic Substitution | 5-Bromo-2-fluoropyridine | None | 58 | 95.2 | Low |

Key Observations :

- Ullmann coupling balances yield and scalability but requires costly ligands.

- Halogen exchange offers high yields but depends on dichloropyridine availability.

- Nucleophilic routes are cost-effective but suffer from prolonged reaction times.

Purification and Characterization

Recrystallization

Crude product recrystallization from ethanol/water (3:2 v/v) achieves 99.8% purity. Alternative solvents like acetonitrile yield comparable results but increase costs.

Chromatographic Methods

Silica gel chromatography (hexane/ethyl acetate 4:1) resolves minor byproducts (<1%), as confirmed by HPLC.

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃): δ 8.41 (d, J=2.4 Hz, 1H, Py-H6), 7.89 (dd, J=8.8, 2.4 Hz, 1H, Py-H4), 7.45 (d, J=8.8 Hz, 2H, Ar-H), 7.32 (d, J=8.8 Hz, 2H, Ar-H).

- MS (EI) : m/z 303 [M]⁺, 305 [M+2]⁺ (3:1 ratio for Br isotope).

Industrial-Scale Considerations

Catalyst Recycling

Silica gel-immobilized Cu catalysts (as in CN105753780A) enable reuse for 5 cycles with <5% yield drop, reducing waste.

Solvent Recovery

Distillation recovers >90% DMSO in Ullmann reactions, aligning with green chemistry principles.

Emerging Methodologies

Photocatalytic Bromination

Visible-light-mediated bromination using NBS and eosin Y achieves 70% yield at room temperature, reducing energy input.

Flow Chemistry

Continuous-flow systems for Ullmann coupling reduce reaction times to 15 minutes, enhancing throughput.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(4-chlorophenoxy)pyridine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.

Common Reagents and Conditions

Palladium Catalysts: Used in coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide.

Solvents: Toluene, ethanol, or dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with aryl boronic acids can yield biaryl compounds, while substitution reactions can produce various substituted pyridine derivatives.

Scientific Research Applications

5-Bromo-2-(4-chlorophenoxy)pyridine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential as a pharmaceutical intermediate or active compound.

Industry: Utilized in the production of agrochemicals, pharmaceuticals, and dyestuffs

Mechanism of Action

The mechanism of action of 5-Bromo-2-(4-chlorophenoxy)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The exact mechanism would vary based on the context of its use and the specific targets involved.

Comparison with Similar Compounds

Substituent Variations on the Phenoxy/Phenyl Group

Structural analogs with modified phenoxy or phenyl substituents exhibit distinct physicochemical and biological properties:

Key Findings :

Heterocyclic Core Modifications

Replacing the pyridine core with pyrimidine or other heterocycles alters reactivity and applications:

Key Findings :

- Pyrimidine vs. Pyridine : Pyrimidine derivatives (e.g., ) often exhibit higher melting points and altered hydrogen-bonding capabilities due to additional nitrogen atoms.

- Synthetic Efficiency : Pyrimidine analogs may have lower yields (e.g., 79% in ) compared to pyridine-based compounds, possibly due to increased steric demands.

Substituent Position and Functional Group Impact

The position and nature of substituents significantly influence chemical behavior:

Key Findings :

- Methyl vs. Chlorophenoxy: The methyl group in reduces polarity but increases steric bulk compared to chlorophenoxy.

- Alkyne Functionalization : The phenylethynyl group in introduces π-conjugation, expanding applications in metal-catalyzed reactions.

Biological Activity

5-Bromo-2-(4-chlorophenoxy)pyridine is an organic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its synthesis, biological mechanisms, and potential applications based on recent research findings.

Chemical Structure and Properties

- Molecular Formula : C11H7BrClNO

- Molecular Weight : 284.54 g/mol

- IUPAC Name : this compound

The compound features a pyridine ring substituted with a bromine atom and a 4-chlorophenoxy group, which enhances its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves:

- Starting Materials : 5-bromo-2-chloropyridine and 4-chlorophenol.

- Method : The Suzuki-Miyaura coupling reaction is commonly employed, utilizing palladium catalysts under specific conditions to achieve high yields.

Reaction Conditions

- Catalysts : Palladium-based catalysts.

- Solvents : Commonly used solvents include toluene, ethanol, or dimethylformamide (DMF).

The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. This interaction can influence several biochemical pathways, making it a candidate for therapeutic applications.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Specifically, it has been shown to induce apoptosis in cancer cell lines through various mechanisms:

- Cell Cycle Interference : It can disrupt the G1 phase of the cell cycle.

- Apoptosis Induction : The compound triggers apoptotic pathways in a dose-dependent manner, showing promise against multiple cancer types.

Case Study Results

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 1.27 ± 0.20 | Apoptosis via intrinsic pathway |

| HT-29 (Colon Cancer) | 1.62 ± 0.25 | Apoptosis induction |

| PC-3 (Prostate Cancer) | 5.96 | Apoptotic cell death |

These findings suggest that the phenoxy group plays a crucial role in enhancing the compound's activity against cancer cells .

Comparison with Similar Compounds

This compound exhibits unique properties compared to similar compounds due to its structural components:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 5-Bromo-2-chloropyridine | Lacks phenoxy group | Lower reactivity |

| 2-Bromo-5-chloropyridine | Similar halogen substitutions | Varies in biological interactions |

The presence of both bromine and chlorophenoxy groups provides distinct reactivity and potential applications in medicinal chemistry .

Research Applications

The compound is being explored for various applications:

- Medicinal Chemistry : As a potential drug candidate targeting specific receptors involved in diseases such as cancer.

- Agrochemicals : Its unique structure may contribute to developing new pesticides or herbicides.

- Pharmaceutical Intermediates : Utilized in synthesizing more complex organic molecules.

Q & A

Basic Research Questions

Q. What synthetic routes are most effective for producing 5-Bromo-2-(4-chlorophenoxy)pyridine with high purity?

- Methodology : Start with Ullman-type coupling or nucleophilic aromatic substitution (SNAr) between 5-bromo-2-chloropyridine and 4-chlorophenol. Optimize reaction conditions (e.g., temperature, solvent polarity, and catalyst selection) to enhance regioselectivity. For purification, use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in acetonitrile to achieve >98% purity .

- Key Considerations : Monitor reaction progress via TLC or HPLC. Validate purity using GC-MS and NMR (¹H/¹³C) to confirm substitution patterns and absence of byproducts .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodology :

- Spectroscopy : Combine ¹H/¹³C NMR to verify aromatic proton environments and substituent positions. Use FT-IR to identify functional groups (e.g., C-Br stretch at ~550 cm⁻¹) .

- Crystallography : Grow single crystals via slow evaporation (e.g., ethyl acetate/petroleum ether) and perform X-ray diffraction (XRD) to resolve bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding or π-π stacking) .

- Validation : Compare experimental data with computational predictions (DFT) for bond geometry and electronic properties .

Advanced Research Questions

Q. What strategies resolve contradictory reactivity data in cross-coupling reactions involving this compound?

- Methodology :

- Reaction Variables : Systematically test catalysts (e.g., Pd(PPh₃)₄ vs. NiCl₂), ligands (bidentate vs. monodentate), and solvents (DMF vs. THF) to identify optimal conditions .

- Mechanistic Probes : Use deuterium labeling or kinetic isotope effects (KIE) to study rate-determining steps. Employ in situ IR or Raman spectroscopy to detect intermediates .

- Data Analysis : Apply multivariate statistical tools (e.g., PCA) to correlate reaction parameters with yield/selectivity trends .

Q. How can computational modeling predict the bioactivity of this compound against enzyme targets?

- Methodology :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., kinases or oxidoreductases). Focus on halogen bonding (Br···O/N) and hydrophobic contacts .

- DFT Calculations : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electron donor/acceptor capacity. Solvent effects (PCM model) refine binding energy predictions .

- Validation : Compare computational results with experimental IC₅₀ values from enzymatic assays (e.g., fluorescence-based inhibition studies) .

Q. What crystallographic techniques elucidate polymorphism in this compound?

- Methodology :

- Variable-Temperature XRD : Analyze thermal stability and phase transitions across 100–300 K. Use SC-XRD to resolve unit cell parameters and space group variations .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., Br···H or Cl···Cl contacts) to explain packing differences between polymorphs .

Data Contradiction and Reproducibility

Q. How should researchers address inconsistencies in reported melting points for this compound?

- Methodology :

- Standardized Protocols : Use differential scanning calorimetry (DSC) at controlled heating rates (e.g., 5°C/min) under inert gas (N₂). Calibrate equipment with reference standards (e.g., indium) .

- Sample Purity : Verify via HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis (C, H, N, Br, Cl) .

Methodological Resources

- Synthesis Optimization : Adapt Gold(III)-catalyzed protocols for halogenated pyridines .

- Crystallography : Follow protocols for similar bromopyridines, emphasizing hydrogen-bonded dimer formation .

- Bioactivity Screening : Reference interaction studies of brominated heterocycles with biological targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.